chemical structure and properties of 4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine
chemical structure and properties of 4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine
Content Type: Technical Monograph & Synthetic Guide Subject: Heterocyclic Chemistry / Medicinal Chemistry Scaffolds[1]
Executive Summary
The compound 4-[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS: 954228-76-3) represents a high-value "privileged scaffold" in modern drug discovery.[1] It hybridizes three distinct pharmacophoric elements: a lipophilic thiophene ring, a polar 1,3,4-oxadiazole linker, and a basic piperidine core. This specific architecture is widely utilized as a building block for G-protein coupled receptor (GPCR) ligands, antimicrobial agents, and enzyme inhibitors.
This guide provides a comprehensive technical analysis of the molecule's structural properties, a validated synthetic workflow, and an evaluation of its physicochemical profile for medicinal chemistry applications.
Chemical Identity & Structural Architecture[1]
2.1 Core Identifiers
| Property | Detail |
| IUPAC Name | 4-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine |
| CAS Number | 954228-76-3 |
| Molecular Formula | C₁₁H₁₃N₃OS |
| Molecular Weight | 235.31 g/mol |
| SMILES | C1CNCCC1c2nn(c(o2)c3cccs3) |
| Key Functionality | Secondary Amine (Basic), Heteroaromatic System |
2.2 Structural Analysis & Pharmacophore Mapping
The molecule functions as a "bi-functional linker."[1] The thiophene moiety acts as a bioisostere for a phenyl group, offering enhanced lipophilicity and distinct metabolic oxidation profiles (e.g., S-oxidation). The 1,3,4-oxadiazole ring serves as a metabolically stable surrogate for amide or ester linkages, improving half-life while maintaining hydrogen bond acceptor capability. The piperidine ring provides a solubilizing basic center and a vector for further diversification (N-alkylation/acylation).[1]
Figure 1: Pharmacophore Connectivity & Electronic Distribution
Caption: Structural connectivity showing the electronic push-pull between the electron-rich thiophene and the electron-deficient oxadiazole.
Synthetic Methodology
The synthesis of 1,3,4-oxadiazoles is often bottlenecked by the cyclization step. The protocol below utilizes a Dehydrative Cyclization strategy, favored for its scalability and reliability compared to oxidative cyclization of hydrazones.
3.1 Retrosynthetic Workflow
The most efficient route involves the coupling of N-Boc-isonipecotic acid with 2-thiophenecarboxylic acid hydrazide , followed by cyclization and deprotection.[1]
Figure 2: Synthetic Pathway
Caption: Step-wise synthetic route from commercially available precursors to the final piperidine scaffold.
3.2 Detailed Experimental Protocol
Note: This protocol assumes the use of standard Schlenk line techniques under an inert atmosphere (Nitrogen/Argon).
Step 1: Formation of Diacylhydrazine
-
Dissolve N-Boc-isonipecotic acid (1.0 equiv) in dry DMF.
-
Add EDC[1]·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C. Stir for 30 min to activate the acid.
-
Add 2-thiophenecarboxylic acid hydrazide (1.0 equiv) and DIPEA (2.5 equiv).[1]
-
Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup: Quench with water. Extract with EtOAc.[1][2] Wash organic layer with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Yield Check: Expect a white/off-white solid (Yield: >80%).[1][3]
Step 2: Cyclization (The Critical Step) Method A (Robust/Harsh):
-
Suspend the diacylhydrazine intermediate in POCl₃ (Phosphorus Oxychloride) (excess, acts as solvent/reagent).
-
Reflux at 100–110°C for 4–6 hours. Caution: POCl₃ is corrosive.
-
Workup: Cool to RT. Pour slowly onto crushed ice/water (Exothermic!). Neutralize with Na₂CO₃ to pH 8.[1] Extract with DCM.[1] Method B (Mild/Burgess):
-
Dissolve intermediate in THF.[1] Add Burgess Reagent (2.0 equiv).[1]
-
Microwave irradiation at 100°C for 10–20 min.
Step 3: N-Boc Deprotection
-
Dissolve the cyclized product in DCM.[1]
-
Add Trifluoroacetic acid (TFA) (20% v/v).[1] Stir at RT for 2 hours.
-
Concentrate in vacuo.[1] Basify with sat. NaHCO₃ to obtain the free base.[1]
Physicochemical & Pharmacological Profile[1][7][8][9]
4.1 Physicochemical Properties
Understanding the "drug-like" properties is essential for integrating this scaffold into a library.[1]
| Property | Value (Estimated) | Implication |
| LogP (Lipophilicity) | 1.8 – 2.2 | Ideal for oral bioavailability; Thiophene adds lipophilicity, balanced by the polar oxadiazole.[1] |
| pKa (Basic Nitrogen) | ~9.8 – 10.5 | The piperidine nitrogen is protonated at physiological pH, aiding solubility and receptor binding. |
| Topological Polar Surface Area (TPSA) | ~55 Ų | Well within the limit for CNS penetration (<90 Ų) and oral absorption (<140 Ų). |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | Compliant with Lipinski's Rule of 5.[1] |
4.2 Biological Applications[1][4][5][3][6][7][8][9][10]
-
Antimicrobial Agents: The 2,5-disubstituted 1,3,4-oxadiazole core is a proven pharmacophore against Gram-positive bacteria (e.g., S. aureus) and Mycobacterium tuberculosis. The thiophene ring enhances membrane permeability.[1]
-
CNS Ligands: The piperidine moiety mimics the neurotransmitter structure found in dopamine and serotonin.[1] Derivatives of this scaffold have shown affinity for 5-HT (Serotonin) and D2 (Dopamine) receptors.[1]
-
Sigma Receptor Ligands: The combination of a basic amine (piperidine) and a hydrophobic aromatic region (thiophene) separated by a linker fits the pharmacophore model for Sigma-1 receptor antagonists, investigated for neuropathic pain.
References
-
National Institutes of Health (NIH). (2022).[1] Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central.[1] Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.).[1] Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
-
MDPI. (2022).[1] Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Retrieved from [Link]
-
PubChem. (2025).[1] Compound Summary: Thiophene-Oxadiazole Derivatives. Retrieved from [Link]
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